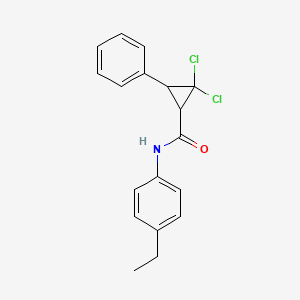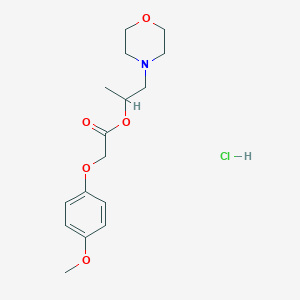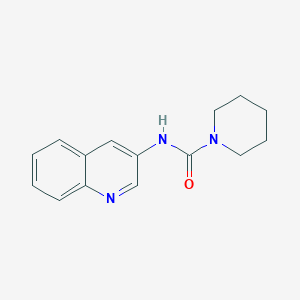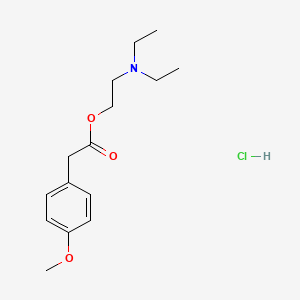
2,2-dichloro-N-(4-ethylphenyl)-3-phenylcyclopropanecarboxamide
説明
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives involves a series of chemical reactions including acylation, amidogen, and hydroxymethylation. These processes result in the formation of compounds with specific substituents on the cyclopropane ring, which are crucial for determining their physical and chemical properties (Shen De-long, 2008). Another study detailed the synthesis of aromatic polyamides from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane, showcasing the versatility in the chemical synthesis approaches for compounds with cyclopropane moieties (P. K. Gutch et al., 2003).
Molecular Structure Analysis
Crystal structure analysis is a pivotal method for understanding the molecular structure of cyclopropanecarboxamides. X-ray diffraction analysis has been employed to determine the crystal structure, revealing that these compounds can belong to various crystal systems with specific space groups, which are indicative of their molecular arrangements and potential intermolecular interactions (Shen De-long, 2008).
Chemical Reactions and Properties
The reactivity of cyclopropanecarboxamide derivatives involves interactions with different chemical agents leading to the formation of novel compounds. This reactivity is crucial for exploring the chemical properties and potential applications of these derivatives in various fields (C. Shan, 2008).
Physical Properties Analysis
The physical properties of cyclopropanecarboxamides, such as solubility, molecular weight, and thermal stability, are essential for their application in material science and other related fields. Studies have shown that these compounds exhibit good solubility in organic solvents and possess high thermal stability, making them suitable for various industrial applications (P. K. Gutch et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various chemical agents and potential bioactivity, is critical for the application of cyclopropanecarboxamides in pharmaceuticals and agriculture. Research has highlighted their insecticidal and antibacterial activities, opening avenues for their use in developing new pesticides and antimicrobial agents (C. Shan, 2008).
科学的研究の応用
Potential Antidepressant Derivatives
Research has identified derivatives of cyclopropanecarboxylic acid as potential antidepressants. A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives highlighted their synthesis and evaluation as potential antidepressants, with some derivatives displaying greater activity than established antidepressants imipramine and desipramine in animal tests (Bonnaud et al., 1987).
Larvicidal Properties
The synthesis and evaluation of carboxamide derivatives related to cis-permethrin against mosquito larvae (Aedes aegypti) have been explored, showcasing the potential of cyclopropylcarboxamides in developing insecticidal agents (Taylor et al., 1998).
Thermoresponsive Applications
A study on the synthesis of an azido end-functionalized Poly(N-isopropylacrylamide) via 'click' chemistry revealed the ability to adjust the thermoresponsivity of polymers, an essential feature for smart materials and responsive systems (Narumi et al., 2008).
Antimicrobial and Antibiofilm Properties
New thiourea derivatives have been synthesized and characterized for their antimicrobial and antibiofilm properties, highlighting the potential of cyclopropane derivatives in addressing pathogenic bacteria known for their biofilm formation capabilities (Limban et al., 2011).
特性
IUPAC Name |
2,2-dichloro-N-(4-ethylphenyl)-3-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-2-12-8-10-14(11-9-12)21-17(22)16-15(18(16,19)20)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMABYFLXPTALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(4-ethylphenyl)-3-phenylcyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4017965.png)
![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4017993.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4018003.png)
![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)
![9-tert-butyl-2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4018012.png)
![2,2,2-trifluoro-1-{1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4018020.png)
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018032.png)
![4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)
